1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOMPYHOBALVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
Chemistry
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride serves as a reagent in organic synthesis. It is utilized as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and materials .
Biology
In biological research, the compound is employed in biochemical assays to study enzyme activity and protein interactions. Its ability to modify protein structures makes it valuable for understanding molecular mechanisms in various biological processes .
Medicine
The compound is under investigation for potential therapeutic applications. It acts as a precursor for synthesizing pharmaceutical compounds that target specific biological pathways. Notably, its derivatives have shown promise in treating conditions related to neurotransmitter imbalances due to their interaction with serotonin receptors .
Data Table: Summary of Applications
| Application Field | Specific Use | Notes |
|---|---|---|
| Chemistry | Organic synthesis | Acts as a building block for complex molecules |
| Biology | Biochemical assays | Studies enzyme activity and protein interactions |
| Medicine | Pharmaceutical synthesis | Potential therapeutic applications targeting neurotransmitter systems |
Case Study 1: Enzyme Inhibition
A study investigated the use of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that modifications of the compound could lead to significant inhibitory effects on target enzymes, suggesting its potential as a lead compound for drug development .
Case Study 2: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit antitumor activity against various cancer cell lines. The structural modifications influenced the binding affinity to cancer-related targets, highlighting the importance of this compound in cancer therapeutics .
Biological Activity
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride features a piperazine core with a nitrobenzenesulfonyl substituent, which influences its biological interactions. The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various biochemical pathways. It has been noted for its use in biochemical assays to study enzyme activity and protein interactions, indicating a role in modulating biochemical processes.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperazine derivatives, including those similar to 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride. For instance, compounds bearing piperazine moieties have shown promising activity against Mycobacterium tuberculosis, with one study reporting low cytotoxicity and significant inhibition of bacterial growth .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Target Organism | MIC (µM) | Cytotoxicity (CC50) |
|---|---|---|---|
| Compound A | M. tuberculosis | 0.5 | >30 |
| Compound B | S. aureus | 0.2 | >50 |
| 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride | TBD | TBD | TBD |
Enzyme Inhibition Studies
The compound is also investigated for its potential as an enzyme inhibitor. In particular, it has been noted to inhibit protease activity in various assays, which may contribute to its therapeutic effects against certain diseases .
Table 2: Enzyme Inhibition Data
| Enzyme Type | Inhibition % at 1 µM |
|---|---|
| Protease A | 82% |
| Protease B | TBD |
Case Studies
- Antifilarial Activity : A related study highlighted the efficacy of piperazine derivatives against filarial infections. The compounds demonstrated macrofilaricidal and microfilaricidal activities, suggesting that similar structures could be developed for treating parasitic infections .
- Tuberculosis Treatment : A series of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for their antituberculosis activity, establishing a precedent for the development of new therapeutic agents based on the piperazine scaffold .
Comparison with Similar Compounds
Antimicrobial Activity
- 1-(4-Substituted phenyl)piperazine derivatives () showed moderate activity against Gram-positive bacteria (e.g., B. subtilis, MIC ~25 µg/mL) but were less effective against Gram-negative strains. The nitro group in the target compound may enhance antibacterial potency due to electron-withdrawing effects .
- HBK15 () displayed lower antimicrobial efficacy, likely due to its bulky phenoxyethoxyethyl substituent, which may hinder membrane penetration .
Receptor Modulation
- 1-(2-Methoxyphenyl)piperazine HCl () acts as a 5-HT1B/1C receptor agonist, increasing sympathetic nerve discharge (SND) in cats at 1–5 mg/kg. Its methoxy group enhances serotonin receptor affinity compared to unsubstituted analogs .
- 1-(3-Chlorophenyl)piperazine HCl () suppresses locomotor activity in rats via 5-HT1C receptor activation, with ED₅₀ = 2.5 mg/kg. The chloro substituent improves metabolic stability over methoxy analogs .
- The target compound’s nitro and sulfonyl groups may shift receptor selectivity toward 5-HT2A or dopaminergic pathways, though direct evidence is lacking .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Compound Name | Melting Point (°C) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine HCl | 108–110* | 1.8 | 10–15 |
| 1-(2-Methoxyphenyl)piperazine HCl | 150–152 | 2.3 | 20–25 |
| 1-(5-Chloro-2-methoxyphenyl)piperazine HCl | 165–168 | 2.9 | 5–10 |
| HBK15 | 120–125 | 3.5 | <5 |
Notes:
Q & A
Q. Critical Parameters :
- Stoichiometric control of sulfonyl chloride to avoid over-sulfonylation.
- pH adjustment during salt formation to ensure crystallinity .
How can researchers validate the structural integrity of this compound?
Basic Research Focus
Characterization relies on spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR confirms the piperazine backbone (δ ~2.8–3.5 ppm for N–CH₂ protons) and sulfonyl group integration. The aromatic protons of the nitrobenzenesulfonyl moiety appear as distinct multiplets (δ ~7.5–8.5 ppm) .
- HPLC : Purity (>95%) is verified using a C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm .
- Elemental Analysis : Matches calculated C, H, N, and S percentages within ±0.4% .
Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in nitro group positioning or salt stoichiometry .
What are the stability considerations for long-term storage of this compound?
Basic Research Focus
The compound is hygroscopic and light-sensitive. Recommended storage conditions:
- Temperature : –20°C in airtight, amber vials to prevent hydrolysis of the sulfonyl group .
- Desiccant : Include silica gel packs to mitigate moisture absorption .
Q. Degradation Pathways :
- Nitro group reduction under prolonged exposure to light or reducing agents.
- Hydrolysis of the sulfonamide bond in acidic/basic conditions .
Stability Monitoring : Periodic HPLC analysis detects degradation products like free piperazine or nitro-reduced derivatives .
How can computational chemistry optimize reaction conditions for this compound’s synthesis?
Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states:
- Reaction Mechanism : Modeling the sulfonylation step identifies optimal nucleophilic attack angles and energy barriers .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics (e.g., CH₂Cl₂ vs. THF) .
Case Study : ICReDD’s workflow combines computed reaction coordinates with robotic screening to narrow solvent/base combinations, reducing trial-and-error experimentation by >50% .
What analytical strategies resolve contradictions in biological activity data for structurally similar piperazine derivatives?
Advanced Research Focus
Discrepancies often arise from subtle structural variations or assay conditions:
- SAR Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on receptor binding using molecular docking (e.g., AutoDock Vina) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers caused by assay variability (e.g., cell line differences) .
Example : In dopamine receptor studies, the nitro group’s electron-withdrawing effect enhances affinity but reduces solubility, requiring activity corrections for partition coefficients (log P) .
How can researchers troubleshoot low yields in the sulfonylation step?
Advanced Research Focus
Systematic analysis includes:
Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to detect intermediate accumulation .
Side Reactions : Identify byproducts (e.g., disulfonylation) using HRMS and adjust stoichiometry (piperazine in excess) .
Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonyl chloride reactivity in biphasic systems .
DoE Approach : A factorial design evaluates temperature, solvent, and base interactions to maximize yield .
What role does the nitro group play in the compound’s reactivity and applications?
Advanced Research Focus
The nitro group:
- Electrophilic Character : Directs electrophilic substitution in further functionalization (e.g., Suzuki coupling at the meta position) .
- Redox Activity : Facilitates reduction to an amine (–NH₂) for prodrug strategies or fluorescent tagging .
Case Study : Nitro-to-amine reduction (H₂/Pd-C) generates a primary amine for conjugation with imaging agents (e.g., FITC) in cellular uptake studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
